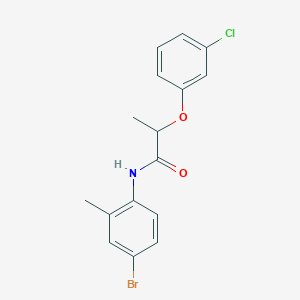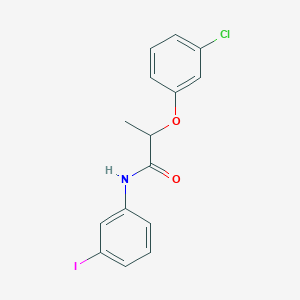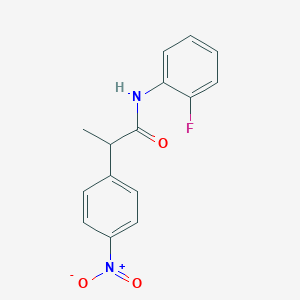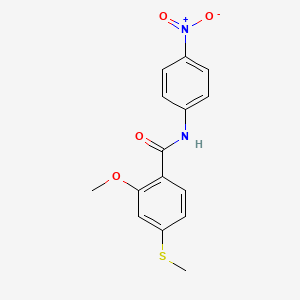
N-(4-bromo-2-methylphenyl)-2-(3-chlorophenoxy)propanamide
Descripción general
Descripción
N-(4-bromo-2-methylphenyl)-2-(3-chlorophenoxy)propanamide is an organic compound that belongs to the class of amides This compound features a brominated methylphenyl group and a chlorophenoxy group attached to a propanamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-methylphenyl)-2-(3-chlorophenoxy)propanamide typically involves the following steps:
Bromination: The starting material, 2-methylphenyl, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromo-2-methylphenyl.
Formation of Chlorophenoxy Intermediate: 3-chlorophenol is reacted with an appropriate alkylating agent, such as 2-bromopropane, under basic conditions to form 3-chlorophenoxypropane.
Amidation: The final step involves the reaction of 4-bromo-2-methylphenyl with 3-chlorophenoxypropane in the presence of an amide-forming reagent like thionyl chloride or carbonyldiimidazole to yield this compound.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale bromination and amidation reactions, with careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems may be employed to optimize the process.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-bromo-2-methylphenyl)-2-(3-chlorophenoxy)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the bromine or chlorine sites using nucleophiles like hydroxide or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or ethers.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(4-bromo-2-methylphenyl)-2-(3-chlorophenoxy)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-bromo-2-methylphenyl)-2-(3-chlorophenoxy)acetamide: Similar structure with an acetamide group instead of a propanamide group.
N-(4-bromo-2-methylphenyl)-2-(4-chlorophenoxy)propanamide: Similar structure with a different position of the chlorine atom on the phenoxy group.
N-(4-bromo-2-methylphenyl)-2-(3-fluorophenoxy)propanamide: Similar structure with a fluorine atom instead of chlorine.
Uniqueness
N-(4-bromo-2-methylphenyl)-2-(3-chlorophenoxy)propanamide is unique due to the specific combination of bromine, chlorine, and methyl groups, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propiedades
IUPAC Name |
N-(4-bromo-2-methylphenyl)-2-(3-chlorophenoxy)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrClNO2/c1-10-8-12(17)6-7-15(10)19-16(20)11(2)21-14-5-3-4-13(18)9-14/h3-9,11H,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOPZHYIXBMZFHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C(C)OC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({[4-(2,5-dimethylphenyl)-1-piperazinyl]acetyl}amino)-N-(2-fluorophenyl)-5-nitrobenzamide](/img/structure/B4074244.png)
![1-[2-(2,4-Dimethylphenoxy)ethyl]piperazine;oxalic acid](/img/structure/B4074248.png)
![N-(3-methoxyphenyl)-2-{[5-(1-naphthylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4074256.png)



![N-{3-[ethyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-3-oxopropyl}-2-fluorobenzamide](/img/structure/B4074285.png)
![2-[(3-cyclohexyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide](/img/structure/B4074296.png)
![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-N-(2,3-dichlorophenyl)butanamide](/img/structure/B4074297.png)
![1-[4-(2-Nitrophenoxy)butyl]piperazine;oxalic acid](/img/structure/B4074304.png)
![N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-4-chlorobenzamide](/img/structure/B4074333.png)
![1-[3-(4-Chloro-3-methylphenoxy)propyl]azepane;oxalic acid](/img/structure/B4074339.png)

![N-[2-[2-(3-chlorophenoxy)propanoylamino]phenyl]butanamide](/img/structure/B4074349.png)
